molecular formula C12H18ClNO2 B14726960 6-Ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 6272-91-9

6-Ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B14726960
CAS No.: 6272-91-9
M. Wt: 243.73 g/mol
InChI Key: CYNNLQKCAXEVJN-UHFFFAOYSA-N
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Description

6-Ethoxy-7-methoxy-1,2,3,4-tetrahydro-isoquinoline; hydrochloride is a chemical compound with the molecular formula C12H17NO2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-7-methoxy-1,2,3,4-tetrahydro-isoquinoline typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 3-methoxyphenethylamine with ethyl chloroformate under basic conditions to form the intermediate, which is then cyclized to yield the desired isoquinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-7-methoxy-1,2,3,4-tetrahydro-isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

6-Ethoxy-7-methoxy-1,2,3,4-tetrahydro-isoquinoline; hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders and as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-ethoxy-7-methoxy-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1,2,3,4-tetrahydro-isoquinoline: A similar compound with a methoxy group at the 6-position.

    6-Ethoxy-1,2,3,4-tetrahydro-isoquinoline: A compound with an ethoxy group at the 6-position.

    7-Methoxy-1,2,3,4-tetrahydro-isoquinoline: A compound with a methoxy group at the 7-position.

Uniqueness

6-Ethoxy-7-methoxy-1,2,3,4-tetrahydro-isoquinoline is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties and applications compared to other similar compounds .

Properties

CAS No.

6272-91-9

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

6-ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride

InChI

InChI=1S/C12H17NO2.ClH/c1-3-15-12-6-9-4-5-13-8-10(9)7-11(12)14-2;/h6-7,13H,3-5,8H2,1-2H3;1H

InChI Key

CYNNLQKCAXEVJN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C[NH2+]CCC2=C1)OC.[Cl-]

Origin of Product

United States

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